

# A Senior Application Scientist's Guide to the Reactivity of Substituted Benzils

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## Compound of Interest

Compound Name: *1-(2,4-Dimethylphenyl)-2-phenylethane-1,2-dione*

CAS No.: 59411-16-4

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For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics and the electronic effects of substituents is paramount for rational molecular design and process optimization. This guide provides an in-depth comparison of the reactivity of various substituted benzils, with a focus on the classic base-catalyzed benzilic acid rearrangement. By integrating established theoretical principles with supporting experimental data, we aim to offer a comprehensive resource for predicting and controlling the chemical behavior of this important class of diketones.

## The Decisive Role of Substituents in Benzil Reactivity

The reactivity of benzil and its derivatives is intrinsically linked to the electrophilicity of their carbonyl carbons. Substituents on the phenyl rings can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects, thereby modulating the rate of nucleophilic attack.

Electron-Withdrawing Groups (EWGs), such as nitro (-NO<sub>2</sub>) or halo (-Cl, -Br) groups, pull electron density away from the aromatic ring and, by extension, from the carbonyl carbons. This inductive and/or resonance withdrawal increases the partial positive charge on the carbonyl carbons, rendering them more susceptible to nucleophilic attack and thus accelerating the reaction rate.

Electron-Donating Groups (EDGs), like methoxy (-OCH<sub>3</sub>) or methyl (-CH<sub>3</sub>) groups, push electron density into the aromatic ring. This has the opposite effect, decreasing the electrophilicity of the carbonyl carbons and consequently slowing down the rate of nucleophilic addition.

A cornerstone reaction for quantifying these effects in benzils is the benzilic acid rearrangement. This reaction involves the 1,2-rearrangement of a 1,2-diketone to an  $\alpha$ -hydroxy carboxylic acid, initiated by the attack of a hydroxide ion.<sup>[1]</sup> The reaction is first order with respect to both the benzil and the base.<sup>[1][2]</sup> The rate-determining step is the migration of an aryl group, and it is here that the electronic nature of the substituents plays a critical role.<sup>[1]</sup>

## Comparative Reactivity: Experimental Data on the Benzilic Acid Rearrangement

The most effective way to compare the reactivity of different substituted benzils is to examine their rate coefficients for a standardized reaction. The following table presents experimental data from a kinetic study on the base-catalyzed rearrangement of a series of symmetrically 4,4'-disubstituted benzils in 70% (v/v) aqueous dimethyl sulfoxide (DMSO) at 30.0 °C.

Substituent (X)	Rate Coefficient ( $k_2$ ) / $10^{-3}$ $\text{dm}^3 \text{mol}^{-1} \text{s}^{-1}$	Relative Rate ( $k_x/k_H$ )
H	3.03	1.00
CH <sub>3</sub>	0.90	0.30
OCH <sub>3</sub>	0.40	0.13
F	10.7	3.53
Cl	28.0	9.24
Br	35.8	11.82
I	33.3	10.99
NO <sub>2</sub>	~3000 (estimated)	~990

Data sourced from Bowden, K., & Williams, G. R. (1993). Reactions of carbonyl compounds in basic solutions. Part 20. Mechanism of the base-catalysed rearrangement of symmetrically substituted benzils. *Journal of the Chemical Society, Perkin Transactions 2*, (1), 77-82.

As the data clearly indicates, electron-withdrawing substituents (F, Cl, Br, I, NO<sub>2</sub>) significantly accelerate the rate of the benzilic acid rearrangement compared to the unsubstituted benzil. Conversely, electron-donating substituents (CH<sub>3</sub>, OCH<sub>3</sub>) decrease the reaction rate. This trend provides strong experimental validation for the principles of substituent effects on carbonyl reactivity.

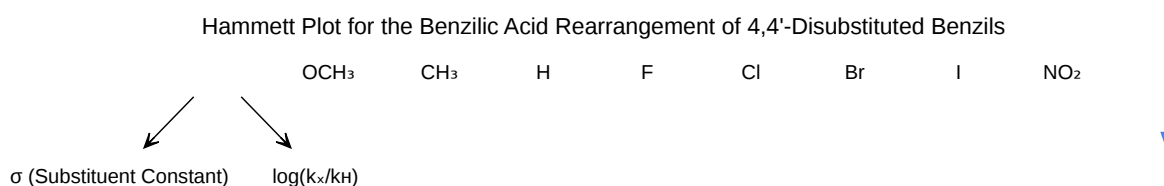
## Visualizing the Substituent Effect: The Hammett Plot

The relationship between substituent electronic effects and reaction rates can be quantitatively described by the Hammett equation:

$$\log(k_x/k_H) = \rho\sigma$$

where  $k_x$  and  $k_H$  are the rate constants for the substituted and unsubstituted reactants, respectively,  $\sigma$  is the substituent constant (which depends on the nature and position of the substituent), and  $\rho$  (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A plot of  $\log(k_x/k_H)$  against the Hammett substituent constant ( $\sigma$ ) for the data above yields a linear relationship, known as a Hammett plot.



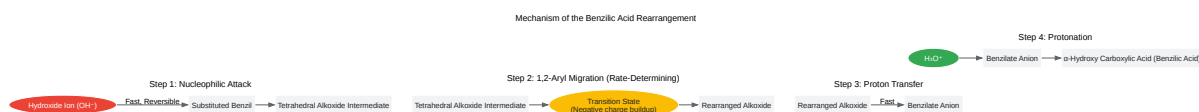
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Caption: A representative Hammett plot illustrating the linear free-energy relationship.

For the base-catalyzed rearrangement of substituted benzils, the reaction constant ( $\rho$ ) is approximately +5.7.[3] The large positive value of  $\rho$  signifies that the reaction is highly sensitive to substituent effects and that there is a significant build-up of negative charge in the transition state of the rate-determining step. This is consistent with the proposed mechanism where a negatively charged intermediate is formed.

## The Underlying Mechanism: A Step-by-Step Look

The benzilic acid rearrangement proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for interpreting the kinetic data.



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Caption: The stepwise mechanism of the benzilic acid rearrangement.

The initial attack of the hydroxide ion on one of the carbonyl carbons is a rapid and reversible step. The subsequent 1,2-migration of an aryl group is the slow, rate-determining step.<sup>[1]</sup> It is in the transition state of this step that the electronic effects of the substituents are most pronounced. Electron-withdrawing groups on the migrating aryl ring can stabilize the developing negative charge on the adjacent carbonyl oxygen, thus lowering the activation energy and accelerating the reaction. Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction rate.

## Experimental Protocol for Kinetic Analysis of Benzilic Acid Rearrangement

For researchers wishing to conduct their own comparative studies, the following protocol outlines a general method for determining the reaction kinetics of the benzilic acid rearrangement using UV-Vis spectrophotometry.

Materials:

- Substituted benzils (e.g., 4,4'-dimethoxybenzil, 4,4'-dichlorobenzil, etc.)

- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO), spectroscopic grade
- Deionized water
- Volumetric flasks and pipettes
- Thermostatted UV-Vis spectrophotometer

Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of each substituted benzil in DMSO at a known concentration (e.g.,  $1.0 \times 10^{-3}$  M).
  - Prepare a stock solution of aqueous sodium hydroxide at a known concentration (e.g., 0.1 M).
- Kinetic Measurements:
  - Set the spectrophotometer to a wavelength where the substituted benzil has a strong absorbance and the product has a minimal absorbance. This should be determined by running full spectra of the starting material and the purified product.
  - Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30.0 °C).
  - In a cuvette, pipette a known volume of the substituted benzil stock solution and the appropriate volume of DMSO and deionized water to achieve the desired solvent composition (e.g., 70% DMSO).
  - Initiate the reaction by adding a small, known volume of the NaOH stock solution to the cuvette, ensuring rapid mixing.
  - Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is essentially complete (i.e., the

absorbance is stable).

- Data Analysis:
  - The reaction follows pseudo-first-order kinetics under conditions where the concentration of NaOH is in large excess compared to the concentration of the benzil.
  - Plot the natural logarithm of the absorbance ( $\ln(A)$ ) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant ( $-k_{\text{obs}}$ ).
  - The second-order rate constant ( $k_2$ ) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion:  $k_2 = k_{\text{obs}} / [\text{OH}^-]$ .
  - Repeat the experiment for each substituted benzil under identical conditions to obtain a set of comparable second-order rate constants.

## Conclusion and Future Directions

The reactivity of substituted benzils is a classic example of the profound influence of electronic effects in organic chemistry. As demonstrated by the experimental data for the benzilic acid rearrangement, electron-withdrawing substituents significantly enhance reactivity, while electron-donating substituents have the opposite effect. This predictable trend, quantifiable through the Hammett equation, provides a powerful tool for researchers in the design and synthesis of new molecules.

Future investigations could expand upon this work by exploring the reactivity of a wider range of substituted benzils, including those with ortho- and meta-substituents, to further delineate the interplay of electronic and steric effects. Additionally, studying these reactions in different solvent systems could provide valuable insights into the role of the reaction medium in modulating reactivity. A thorough understanding of these fundamental principles will continue to be a driving force in the advancement of organic synthesis and drug development.

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